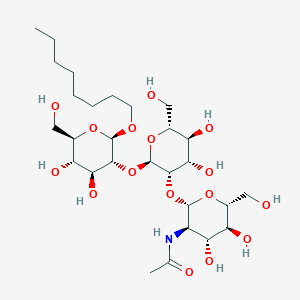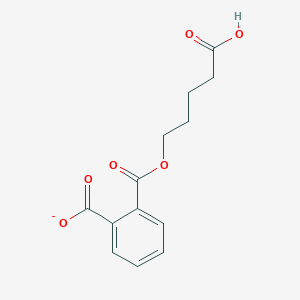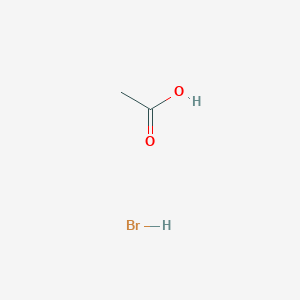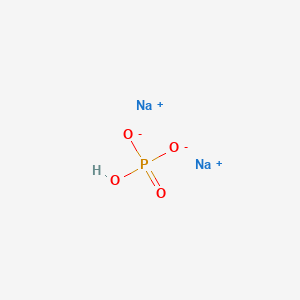
Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside involves intricate glycosylation reactions and protective group strategies. For example, Shaban and Jeanloz (1971) described the synthesis of a trisaccharide useful as a reference compound for glycopeptides' structure determination and synthesis. The process involved acetylation, benzylidene formation, and condensation reactions to obtain a crystalline trisaccharide, further characterized by its undecaacetate form (Shaban & Jeanloz, 1971).
Molecular Structure Analysis
The molecular structure of glycosides, including those similar to the compound , is characterized by their glycosidic linkages, acetylamino groups, and the spatial arrangement of the sugar units. The structure is crucial for understanding the compound's reactivity and interaction with biological molecules. For instance, Zhang et al. (2020) investigated the structural properties of a related compound, methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-β-D-mannopyranoside monohydrate, revealing insights into bond angles, torsion angles, and hydrogen bonding in N-acetyl side chains (Zhang et al., 2020).
Chemical Reactions and Properties
The chemical behavior of Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside is influenced by its functional groups and glycosidic linkages. Selective cleavage of glycosidic linkages, as demonstrated by Dmitrieve et al. (1973), using model compounds, showcases the methods for modifying such structures for further applications (Dmitrieve et al., 1973).
Physical Properties Analysis
The physical properties of glycosidic compounds, including solubility, melting points, and crystallinity, are essential for their handling and application in various scientific studies. However, specific details on these properties for the compound are scarce and would require experimental determination.
Chemical Properties Analysis
The chemical properties, such as reactivity towards glycosyltransferases, potential for acetylation or deacetylation, and susceptibility to hydrolysis, are crucial for understanding the compound's utility in biological contexts. For example, the synthesis and evaluation of new trisaccharide inhibitors, including analogs of the compound, for N-acetylglucosaminyltransferase-V by Lu et al. (1996), highlight the importance of understanding these properties for developing biochemical tools and therapeutics (Lu et al., 1996).
Scientific Research Applications
Synthesis of Complex Structures
The synthesis of complex glycosylation structures involving Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside has been a significant area of research. One study highlights the synthesis of a novel heptasaccharide structure using p-methoxybenzyl-assisted intramolecular aglycon delivery, showcasing the compound's complexity and potential for further functionalization (Ohnishi et al., 2000).
NMR Characterization and Structural Insights
High-resolution NMR spectroscopy has been utilized to characterize the structural nuances of various regioisomeric monophosphates of compounds similar to Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside. Such detailed characterization underscores the compound's structural complexity and the interactions of its functional groups (Rabuka & Hindsgaul, 2002).
Synthesis of Saponins and Antitumor Activity
A notable application of derivatives of Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside is in the synthesis of saponins, which have shown promising antitumor activities. The synthesis of such compounds not only reflects the versatility of this sugar derivative in creating biologically active compounds but also its potential in medicinal chemistry (Myszka et al., 2003).
Future Directions
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33)/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-,25+,26+,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBEBGCQUYASP-DSGSWEBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858218 |
Source


|
| Record name | Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
CAS RN |
1268248-67-4 |
Source


|
| Record name | Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)




![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)